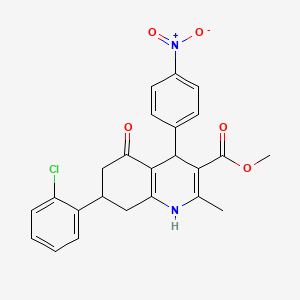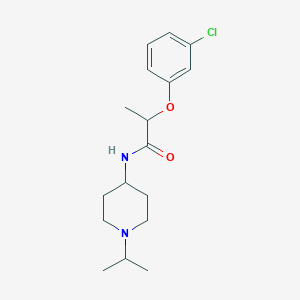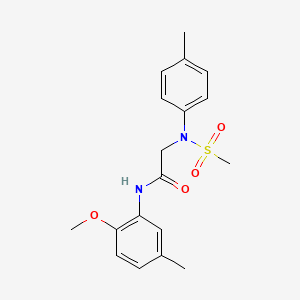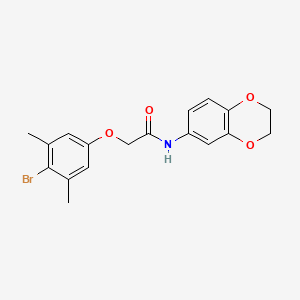![molecular formula C18H18BrNO B4896234 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one](/img/structure/B4896234.png)
1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one, also known as BRD-K68174521, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is commonly used as a tool compound in drug discovery and has shown promising results in various research applications.
Mechanism of Action
1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 inhibits the function of BRD4 by binding to its bromodomain, which is responsible for recognizing and binding to acetylated lysine residues on histone proteins. This binding prevents the recruitment of transcriptional machinery and ultimately leads to the downregulation of gene expression.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 has been shown to have anti-inflammatory effects in vitro and in vivo by inhibiting the expression of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects in various cancer cell lines by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 in lab experiments is its high potency and selectivity for BRD4. However, one limitation is that it may not be suitable for in vivo studies due to its poor pharmacokinetic properties.
Future Directions
Future research directions for 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 include the development of more potent and selective inhibitors of BRD4, as well as the exploration of its potential therapeutic applications in various disease states. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 and its effects on gene expression.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 involves the reaction of 4-bromobenzaldehyde with 2-isopropylaniline in the presence of acetic acid and sodium acetate. The resulting product is then subjected to a Knoevenagel condensation reaction with ethyl cyanoacetate to yield the final product, 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1. This synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 is commonly used as a tool compound in drug discovery research. It has been shown to be a potent inhibitor of the protein bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression. 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new therapeutics.
properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2-propan-2-ylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO/c1-13(2)16-5-3-4-6-17(16)20-12-11-18(21)14-7-9-15(19)10-8-14/h3-13,20H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOBLNUMQDFVNU-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-bromophenyl)-3-{[2-(propan-2-yl)phenyl]amino}prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(3H-benzo[f]chromen-3-one)](/img/structure/B4896170.png)


![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896188.png)
![N-(4-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B4896193.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)-2-phenylacrylamide](/img/structure/B4896199.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4896210.png)
![N-(2,4-difluorobenzyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4896218.png)
![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4896224.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4896232.png)
![4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4896237.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4896243.png)